Cas no 1517283-64-5 (3H-Imidazo[4,5-b]pyridin-2-amine, 3-cyclopropyl- )
![3H-Imidazo[4,5-b]pyridin-2-amine, 3-cyclopropyl- structure](https://ja.kuujia.com/scimg/cas/1517283-64-5x500.png)
3H-Imidazo[4,5-b]pyridin-2-amine, 3-cyclopropyl- 化学的及び物理的性質
名前と識別子
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- 3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-amine (ACI)
- 3H-Imidazo[4,5-b]pyridin-2-amine, 3-cyclopropyl-
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- インチ: 1S/C9H10N4/c10-9-12-7-2-1-5-11-8(7)13(9)6-3-4-6/h1-2,5-6H,3-4H2,(H2,10,12)
- InChIKey: SWXMAVWUOZLOLX-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(N=C(N2C2CC2)N)C=CC=1
3H-Imidazo[4,5-b]pyridin-2-amine, 3-cyclopropyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-645783-5.0g |
3-CYCLOPROPYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-AMINE |
1517283-64-5 | 5.0g |
$2154.0 | 2023-03-05 | ||
Enamine | EN300-645783-1.0g |
3-CYCLOPROPYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-AMINE |
1517283-64-5 | 1.0g |
$821.0 | 2023-03-05 | ||
Enamine | EN300-645783-10.0g |
3-CYCLOPROPYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-AMINE |
1517283-64-5 | 10.0g |
$2708.0 | 2023-03-05 | ||
Enamine | EN300-645783-2.5g |
3-CYCLOPROPYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-AMINE |
1517283-64-5 | 2.5g |
$1701.0 | 2023-03-05 |
3H-Imidazo[4,5-b]pyridin-2-amine, 3-cyclopropyl- 関連文献
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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4. Back matter
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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8. Book reviews
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
3H-Imidazo[4,5-b]pyridin-2-amine, 3-cyclopropyl- に関する追加情報
Exploring the Potential of 3H-Imidazo[4,5-b]pyridin-2-amine, 3-cyclopropyl- (CAS No. 1517283-64-5) in Modern Pharmaceutical Research
The compound 3H-Imidazo[4,5-b]pyridin-2-amine, 3-cyclopropyl- (CAS No. 1517283-64-5) has garnered significant attention in recent years due to its unique structural properties and potential applications in drug discovery. As a member of the imidazo[4,5-b]pyridine family, this heterocyclic scaffold is increasingly recognized for its role in modulating biological targets, particularly in oncology and inflammation research. Researchers are actively investigating its kinase inhibition capabilities, a hot topic in precision medicine, as kinases play a pivotal role in cellular signaling pathways.
One of the most searched questions in pharmaceutical chemistry revolves around "small molecule drug design" and "scaffold hopping." The 3-cyclopropyl substitution on the imidazo[4,5-b]pyridine core exemplifies how subtle structural modifications can enhance binding affinity and metabolic stability. This aligns with current trends in fragment-based drug discovery, where researchers prioritize compounds with optimal ligand efficiency. The presence of the amine group at the 2-position further enables diverse structure-activity relationship (SAR) explorations, a frequently discussed subject in medicinal chemistry forums.
In the context of AI-driven drug discovery, a trending topic in 2024, CAS No. 1517283-64-5 serves as an interesting case study. Computational chemists often search for "heterocyclic compounds with high solubility" or "bioisosteres for purine derivatives," where this compound's imidazo[4,5-b]pyridine core offers advantages. Its balanced lipophilicity (LogP) and hydrogen bond donor/acceptor profile make it a promising candidate for oral bioavailability optimization—a key focus area in pharmacokinetic studies.
The 3-cyclopropyl moiety introduces steric and electronic effects that influence target selectivity, a critical consideration in reducing off-target effects. Recent publications highlight its potential in JAK-STAT pathway modulation, connecting it to autoimmune disease research—a high-traffic keyword in biomedical literature. Additionally, its cLogP and polar surface area values fall within desirable ranges for blood-brain barrier penetration, sparking interest in neurodegenerative disease applications.
From a synthetic chemistry perspective, queries like "imidazo[4,5-b]pyridine synthesis" and "cyclopropyl group introduction methods" frequently appear in research databases. The compound's 1517283-64-5 identifier helps researchers track patent literature and preclinical data, especially regarding crystal polymorphism—a crucial factor in formulation development. Its thermal stability and photostability properties also make it suitable for solid-state characterization studies using XRPD and DSC techniques.
Emerging discussions in green chemistry circles examine sustainable approaches to synthesizing such N-heterocycles. The imidazo[4,5-b]pyridine core's prevalence in FDA-approved drugs (e.g., certain anticancer agents and antivirals) further validates its pharmaceutical relevance. As personalized medicine advances, the ability to fine-tune this scaffold's ADMET properties through the 3-cyclopropyl modification represents an active area of investigation.
In conclusion, 3H-Imidazo[4,5-b]pyridin-2-amine, 3-cyclopropyl- exemplifies how strategic molecular design addresses contemporary challenges in drug development. Its intersection with trending topics like targeted therapy, computational chemistry, and formulation science ensures continued research interest. The compound's CAS No. 1517283-64-5 serves as a valuable reference point for scientists exploring next-generation small molecule therapeutics with improved therapeutic indices.
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